

Initial Efficacy of Flometoquin on Thrips: A Technical Overview

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Compound of Interest		
Compound Name:	Flometoquin	
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Abstract

Flometoquin is a novel insecticide belonging to the quinoline class, demonstrating significant and rapid insecticidal activity against various thrips species.[1][2][3][4] Discovered in 2004 through collaborative research between Nippon Kayaku and Meiji Seika Kaisha, Ltd., Flometoquin presents a unique phenoxy-quinoline chemical structure.[1][2][3][4] Its mode of action involves the inhibition of the mitochondrial electron transport chain, specifically targeting complex III.[5] This document provides a technical summary of the initial efficacy studies of Flometoquin on thrips, detailing its biological activity, experimental protocols, and the underlying biochemical pathways. The data presented is intended for researchers, scientists, and professionals in drug development and pest management.

Introduction

Thrips are a significant agricultural pest worldwide, causing extensive crop damage through direct feeding and the transmission of plant viruses.[1][4] The development of new insecticides with novel modes of action is crucial for effective thrips management, particularly in the context of integrated pest management (IPM) programs.[1][2] **Flometoquin** has emerged as a promising candidate, exhibiting potent and swift action against both nymphal and adult stages of various thrips species through contact and ingestion.[1][2][3][4] Furthermore, it has shown a favorable safety profile for non-target arthropods, making it suitable for inclusion in IPM strategies.[1][2][3]

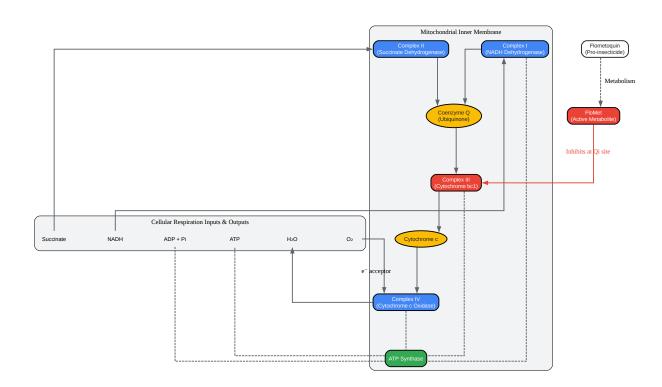


Mode of Action: Mitochondrial Complex III Inhibition

Flometoquin itself is a pro-insecticide. Following application, it is metabolized into its active form, a deacylated metabolite known as FloMet.[5] FloMet acts as a potent inhibitor of the mitochondrial respiratory chain.

Specifically, FloMet targets ubiquinol-cytochrome c oxidoreductase, also known as complex III, within the mitochondria.[5] It binds to the Qi site of complex III, thereby blocking the electron transport chain.[5] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to a rapid onset of debilitating symptoms and ultimately, mortality in the target insect.[5]





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Caption: Flometoquin's mode of action via mitochondrial complex III inhibition.



Efficacy Against Thrips Species

Laboratory bioassays have demonstrated the high insecticidal efficacy of **Flometoquin** against several economically important thrips species. The following tables summarize the lethal concentration (LC50) values obtained from these initial studies.

Table 1: Insecticidal Activity of Flometoquin Against Various Thrips Species

Pest Species	Life Stage	LC50 (mg a.i./L)
Frankliniella occidentalis (Western flower thrips)	1st-instar Nymph	< 50
Frankliniella occidentalis (Western flower thrips)	Adult	< 50
Thrips tabaci (Onion thrips)	1st-instar Nymph	< 50
Thrips tabaci (Onion thrips)	Adult	< 50
Thrips palmi (Melon thrips)	All stages	< 50

Data sourced from Kobayashi et al. (2023).[1]

Table 2: Inhibitory Effect of FloMet on Mitochondrial Complex III

Organism	IC50 (nM)
Western flower thrips	2.9
Diamondback moth	18
Housefly	5.0
Honeybee	298

Data sourced from the study on **Flometoquin**'s mode of action.[5]

Experimental Protocols



The following protocols are based on the methodologies described in the initial efficacy studies. [1]

This method is used to determine the lethal concentration (LC50) of **Flometoquin** against thrips.



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Caption: Experimental workflow for the leaf-dip bioassay.

Protocol Steps:

- Preparation of Test Solutions: A 100 g/kg suspension concentrate (SC) formulation of
 Flometoquin is diluted to prepare at least four different concentrations.[1]
- Treatment of Leaf Discs: Kidney bean leaf discs are dipped into the respective test solutions for 30 seconds. A control group is treated with water.
- Drying: The treated leaf discs are air-dried.
- Incubation Setup: The dried leaf discs are placed on a bed of agar in petri dishes to maintain humidity.
- Introduction of Thrips: A set number of thrips (either first-instar nymphs or adults) are introduced into each petri dish.
- Incubation: The petri dishes are maintained at a constant temperature of 25°C for 24 hours.
- Mortality Assessment: The number of surviving and dead thrips is counted. Individuals that
 are unable to move are considered dead. The corrected percent mortality is calculated, and
 the data is subjected to probit analysis to determine the LC50 values.[1]

This biochemical assay is used to determine the inhibitory concentration (IC50) of the active metabolite, FloMet.



Protocol Steps:

- Mitochondria Isolation: Mitochondria are isolated from the target insects (e.g., western flower thrips) through differential centrifugation.[5]
- Preparation of FloMet Solutions: Serial dilutions of FloMet are prepared.
- Enzyme Activity Measurement: The activity of succinate-cytochrome c oxidoreductase (representing complex II and III activity) is measured spectrophotometrically by monitoring the reduction of cytochrome c.
- Inhibition Assay: The isolated mitochondria are incubated with the various concentrations of FloMet.
- Data Analysis: The enzyme activity at each FloMet concentration is compared to the control (no inhibitor). The IC50 value, which is the concentration of FloMet required to reduce the enzyme activity by 50%, is then calculated.[5]

Conclusion

The initial efficacy studies of **Flometoquin** reveal it to be a highly effective and fast-acting insecticide against multiple species of thrips.[1][3] Its novel mode of action as a mitochondrial complex III inhibitor at the Qi site makes it a valuable tool for insecticide resistance management programs.[5] The potent activity at low concentrations, combined with its safety for some non-target organisms, positions **Flometoquin** as a significant new active ingredient for the control of thrips in a variety of agricultural systems.[1][2] Further field trials and research into its compatibility with biological control agents will continue to define its role in modern integrated pest management.

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